![molecular formula C26H25N5O2 B2366466 2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide CAS No. 1185006-88-5](/img/structure/B2366466.png)
2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide
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Overview
Description
This compound is a derivative of isoxazolo[5,4-d]pyrimidin-4-one . It’s part of a series of compounds synthesized as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in immunomodulation of several pathological conditions, especially cancers .
Synthesis Analysis
The synthesis of this compound involves a 6- or 7-step synthetic procedure . Isoxazolo[5,4-d]pyrimidin-4(5H)-ones were synthesized from appropriate 5-aminoisoxazole-4-carboxamide and triethylorthoformate dissolved in Ac2O and refluxed for 18 hours .
Molecular Structure Analysis
The molecular structure of this compound incorporates the important pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffold .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of a scaffold hybridization technique .
Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its anti-tubercular properties. Researchers designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .
Receptor Tyrosine Kinase Inhibitors
The derivatives of this compound have been explored as inhibitors of receptor tyrosine kinases. These kinases play crucial roles in cell signaling pathways and are implicated in various diseases, including cancer and inflammation. Investigating their potential as kinase inhibitors is essential for drug development .
Anticancer Activity
Researchers have assessed the anticancer potential of compounds related to this benzamide derivative. Specifically, they evaluated their effects on lung cancer cells. Understanding their cytotoxicity and potential mechanisms of action can guide further studies in cancer therapy .
Antibacterial and Antifungal Properties
The compound derivatives have been tested for antibacterial and antifungal activity. Researchers examined their effects against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species. Such investigations contribute to our understanding of their broader biological effects .
Antioxidant Activity
Exploring the antioxidant properties of these compounds is crucial due to their potential health benefits. Antioxidants help protect cells from oxidative stress and may play a role in preventing various diseases. Evaluating their antioxidant activity provides valuable insights .
Other Applications
While the above fields represent some of the primary research areas, there may be additional applications. Researchers continue to explore the compound’s properties, including its interactions with biological targets, pharmacokinetics, and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .
Mode of Action
The compound interacts with its target by inhibiting its growth, as evidenced by the significant activity against Mycobacterium tuberculosis H37Ra
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this strain of bacteria.
properties
IUPAC Name |
3-methyl-N-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18-7-6-8-19(17-18)25(32)29-23-20-9-2-3-10-21(20)28-24(23)26(33)31-15-13-30(14-16-31)22-11-4-5-12-27-22/h2-12,17,28H,13-16H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEMFEILAOJBRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide |
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